molecular formula C8H15NO4 B1466981 Ethyl 2-[(2-methoxyacetyl)(methyl)amino]acetate CAS No. 1251127-87-3

Ethyl 2-[(2-methoxyacetyl)(methyl)amino]acetate

Cat. No.: B1466981
CAS No.: 1251127-87-3
M. Wt: 189.21 g/mol
InChI Key: WWKWCORUHMEZKV-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-methoxyacetyl)(methyl)amino]acetate is an organic compound with the molecular formula C8H15NO4 It is a derivative of amino acids and esters, characterized by the presence of an ethyl ester group, a methoxyacetyl group, and a methylamino group

Properties

IUPAC Name

ethyl 2-[(2-methoxyacetyl)-methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-4-13-8(11)5-9(2)7(10)6-12-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKWCORUHMEZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-methoxyacetyl)(methyl)amino]acetate typically involves the reaction of ethyl glycinate hydrochloride with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-methoxyacetyl)(methyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The methoxyacetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or urea derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Acyl chlorides or isocyanates in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-methoxyacetic acid derivatives.

    Reduction: Formation of ethyl 2-[(2-methoxyacetyl)(methyl)amino]ethanol.

    Substitution: Formation of N-substituted amides or ureas.

Scientific Research Applications

Ethyl 2-[(2-methoxyacetyl)(methyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-methoxyacetyl)(methyl)amino]acetate involves its interaction with biological molecules through its functional groups. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The methoxyacetyl and methylamino groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2-hydroxyacetyl)(methyl)amino]acetate
  • Ethyl 2-[(2-chloroacetyl)(methyl)amino]acetate
  • Ethyl 2-[(2-ethoxyacetyl)(methyl)amino]acetate

Uniqueness

Ethyl 2-[(2-methoxyacetyl)(methyl)amino]acetate is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-[(2-methoxyacetyl)(methyl)amino]acetate
Reactant of Route 2
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Ethyl 2-[(2-methoxyacetyl)(methyl)amino]acetate

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